molecular formula C11H14Cl2N2O B3068510 1-(2-Chlorobenzoyl)piperazine hydrochloride CAS No. 57238-82-1

1-(2-Chlorobenzoyl)piperazine hydrochloride

Cat. No. B3068510
CAS RN: 57238-82-1
M. Wt: 261.14 g/mol
InChI Key: DNSJPAKXQUGKEV-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O . It has a molecular weight of 261.15 .


Molecular Structure Analysis

The InChI code for 1-(2-Chlorobenzoyl)piperazine hydrochloride is 1S/C11H13ClN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(2-Chlorobenzoyl)piperazine hydrochloride is a powder at room temperature . More detailed physical and chemical properties were not found in the search results. For comprehensive property data, it’s recommended to refer to material safety data sheets (MSDS) or other chemical databases.

Scientific Research Applications

Allosteric Enhancement of A1 Adenosine Receptor

Research has demonstrated the synthesis and biological evaluation of derivatives similar to 1-(2-Chlorobenzoyl)piperazine, which act as potent allosteric enhancers of the A1 adenosine receptor. These compounds, specifically 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives, have shown significant activity in binding and functional studies, highlighting the impact of substituents on the phenyl ring tethered to the piperazine on allosteric enhancer activity (Romagnoli et al., 2008).

Antidepressant and Antianxiety Properties

Another study focused on a novel series of compounds incorporating the piperazine structure, which exhibited significant antidepressant and antianxiety activities in animal models. This research underscores the therapeutic potential of piperazine derivatives in treating mood disorders (Kumar et al., 2017).

Dual Antihypertensive Agents

Piperazine derivatives have also been explored for their antihypertensive properties. A study synthesized new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, aiming to develop dual antihypertensive agents. The research identified the protonation sites in the piperazine ring of hydrochloride salts, contributing valuable insights into the design of blood pressure-lowering medications (Marvanová et al., 2016).

Chemical Synthesis and Characterization

The synthesis and characterization of piperazine derivatives, including 1-(2-Chlorobenzoyl)piperazine hydrochloride, are crucial for developing new pharmaceuticals. Studies have detailed methodologies for synthesizing such compounds, providing a foundation for further research and development in medicinal chemistry (Costa et al., 2021).

HIV-1 Entry Inhibitors

Research into 1,4-disubstituted piperidine/piperazine derivatives has revealed their potential as HIV-1 entry inhibitors. Some compounds in this category have demonstrated potent anti-HIV-1 activities at nanomolar levels, offering new avenues for the development of antiretroviral therapies (Dong et al., 2012).

Safety And Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

(2-chlorophenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSJPAKXQUGKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzoyl)piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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